N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide
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Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(3-methylphenyl)acetamide” is based on its molecular formula C14H19NO2. Detailed structural analysis would require more specific information or computational chemistry techniques.Chemical Reactions Analysis
The chemical reactions involving “N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(3-methylphenyl)acetamide” could be complex and varied. One example of a reaction involving similar compounds is the catalytic protodeboronation of pinacol boronic esters . This reaction utilizes a radical approach and is paired with a Matteson–CH2–homologation .Scientific Research Applications
Chemoselective Acetylation
One study details the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This process, employing Novozym 435 as a catalyst, optimized various parameters for an efficient reaction, highlighting the compound's importance in pharmaceutical synthesis (Magadum & Yadav, 2018).
Herbicide Metabolism
Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has shed light on the metabolic pathways and potential toxicological implications. Such studies are crucial for understanding the environmental and health impacts of widespread herbicide use (Coleman et al., 2000).
Silylation and Heterocycles
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes has been studied, leading to the formation of silaheterocyclic benzoxazasiloles. These compounds, due to their unique structures and properties, are of interest in the development of new materials and chemicals (Lazareva et al., 2017).
Conformationally Restricted Analogues
A study focused on the synthesis of conformationally restricted analogues of histamine using cyclopropane rings, demonstrating the utility of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(3-methylphenyl)acetamide and its derivatives in exploring bioactive conformations for improved pharmaceutical activity (Kazuta, Matsuda, & Shuto, 2002).
Antioxidant Activity
Another study on novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide explores the effect of hydrogen bonding on the self-assembly process and investigates their antioxidant activity. This illustrates the compound's potential in developing new antioxidant agents (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-3-2-4-12(7-11)8-13(17)15-9-14(10-16)5-6-14/h2-4,7,16H,5-6,8-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGIOCZEMUVLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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